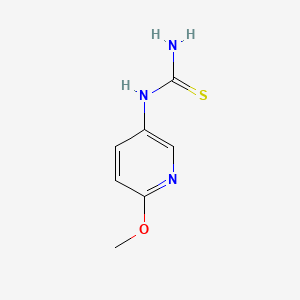

(6-Methoxypyridin-3-yl)thiourea

Description

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-11-6-3-2-5(4-9-6)10-7(8)12/h2-4H,1H3,(H3,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXJBCYUIINVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655583 | |

| Record name | N-(6-Methoxypyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420130-44-5 | |

| Record name | N-(6-Methoxypyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridin-3-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of (6-Methoxypyridin-3-yl)thiourea is the mitogen kinase enzyme (MK-2). This enzyme plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis.

Mode of Action

This compound interacts with the active site of the mitogen kinase enzyme (MK-2), potentially inhibiting its function. This interaction could lead to changes in the enzyme’s activity, affecting the cellular processes it regulates.

Biochemical Pathways

The inhibition of the mitogen kinase enzyme (MK-2) by this compound can affect various biochemical pathways. These pathways are involved in cellular processes such as inflammation, cell growth, and apoptosis. The downstream effects of these changes could include altered cell growth and function.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on various cellular processes. For instance, it may lead to changes in cell growth and function due to its interaction with the mitogen kinase enzyme (MK-2).

Biological Activity

(6-Methoxypyridin-3-yl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, targets, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting the mitogen kinase enzyme MK-2 . This inhibition can lead to significant alterations in various cellular processes such as inflammation, cell growth, and apoptosis.

Biochemical Pathways Affected

- Inflammation : By inhibiting MK-2, this compound may reduce inflammatory responses.

- Cell Growth : The compound's effect on cell signaling pathways can potentially limit uncontrolled cell proliferation.

- Apoptosis : It may induce apoptosis in certain cancer cell lines by altering key regulatory pathways.

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, exhibit notable antimicrobial properties. In studies, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 Value |

|---|---|

| U937 (leukemia) | 16.23 µM |

| MCF-7 (breast cancer) | 1.50 µM |

| THP-1 (leukemia) | >20 µM |

The compound's mechanism involves targeting pathways associated with angiogenesis and cancer cell signaling, indicating potential as an anticancer therapeutic .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory properties. Studies have reported that it can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations as low as 10 µg/mL, outperforming standard anti-inflammatory agents like dexamethasone .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiourea derivatives, including this compound. For instance:

- Antibacterial Evaluation : A study assessed the antibacterial efficacy against standard strains and clinical isolates, demonstrating a broad spectrum of activity with MIC values ranging from 2 to 32 µg/mL depending on the strain tested .

- Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines revealed that the compound exhibits selective toxicity towards malignant cells while sparing normal cells .

- Mechanistic Studies : Further investigations into the molecular pathways affected by this compound have elucidated its role in modulating the MAPK pathway, thereby influencing cellular responses to stress and growth signals .

Scientific Research Applications

Biological Activities

(6-Methoxypyridin-3-yl)thiourea exhibits a range of biological activities that make it a valuable compound in drug discovery and development.

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, possess significant antibacterial and antifungal properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains at concentrations as low as 50 µg/mL .

Anticancer Properties

Thiourea derivatives have been explored for their anticancer potential. A study demonstrated that specific thiourea compounds showed moderate inhibitory activity against cancer cell lines, including human breast cancer cells . The structure–activity relationship (SAR) suggests that modifications to the thiourea moiety can enhance cytotoxicity against cancer cells.

Anti-inflammatory Effects

Recent findings indicate that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

Applications in Drug Development

The unique properties of this compound position it as a promising scaffold in medicinal chemistry for developing new therapeutic agents.

Case Studies

Several studies have highlighted the efficacy of thiourea derivatives in various applications:

Case Study 1: Anticancer Activity

A series of N-acyl substituted derivatives were synthesized and tested against breast cancer cell lines. The results indicated that these compounds exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant potential for further development into anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was evaluated against standard antibiotics. It showed comparable or superior activity against resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance .

Chemical Reactions Analysis

Nucleophilic Addition and Cyclization Reactions

The thiourea group participates in nucleophilic attacks, forming heterocyclic compounds.

Reaction with Aldehydes and Trimethyl Orthoformate

In a three-component reaction with aldehydes (e.g., benzaldehyde) and trimethyl orthoformate, (6-Methoxypyridin-3-yl)thiourea forms 1,3,5-triazine-2,4-dithione derivatives :

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde, TMOF | DMF, 80°C, 5 h | 6-(Methylthio)-4-phenyl-1,3,5-triazine | 92% |

Mechanism :

-

Imine formation between thiourea and aldehyde.

-

Cyclization and alkylation with trimethyl orthoformate.

Cyclization with 2-Bromoacetophenone

Reaction with 2-bromoacetophenone in the presence of Et₃N yields thiazole-imine derivatives :

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Bromoacetophenone | Et₃N, CH₂Cl₂ | N-(6-Methoxypyridin-3-yl)-4-phenylthiazole | 75% |

Alkylation and Sulfonation

The thiourea sulfur and pyridine nitrogen serve as alkylation/sulfonation sites.

Reaction with Trialkyl Orthoformates

Alkylation with triethyl orthoformate produces S-alkyl thioureas :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Triethyl orthoformate | DMF, 100°C | S-Ethyl-(6-methoxypyridin-3-yl)thiourea | 85% |

Sulfonation

Sulfonation with chlorosulfonic acid introduces sulfonyl groups at the pyridine ring’s 2-position, enhancing biological activity :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| ClSO₃H | 0°C, 2 h | 2-Sulfo-(6-methoxypyridin-3-yl)thiourea | 68% |

Catalytic Cross-Coupling Reactions

The methoxypyridine ring undergoes Pd-catalyzed coupling.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives :

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 6-Methoxy-3-(phenyl)pyridinylthiourea | 78% |

Demethylation and Functionalization

The methoxy group can be cleaved with BBr₃ to generate a hydroxylated derivative :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 6-Hydroxypyridin-3-yl-thiourea | 82% |

Biological Interaction Mechanisms

This compound exhibits enzyme inhibition via:

-

Hydrogen bonding : Thiourea sulfur and pyridine nitrogen interact with catalytic residues (e.g., in GSK-3β) .

Comparative Reactivity

| Reaction Type | Reagents | Key Product | Yield (%) |

|---|---|---|---|

| Cyclization | Aldehydes + TMOF | Triazine derivatives | 85–92% |

| Alkylation | Trialkyl orthoformates | S-Alkyl thioureas | 75–89% |

| Cross-Coupling | Arylboronic acids + Pd | Biaryl thioureas | 70–78% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine-Thiourea Derivatives

The substituents on the pyridine ring significantly influence biological activity and physicochemical properties. Key comparisons include:

Methoxy vs. Chloro Substituents

- However, this compound’s activity data are unspecified.

- (6-Methoxypyridin-3-yl)thiourea : The methoxy (-OCH₃) group is electron-donating, which may improve solubility and modulate receptor interactions through hydrogen bonding.

Phenyl vs. Pyridinyl Substituents

Thiourea vs. Urea Analogues

Replacing sulfur with oxygen (to form urea derivatives) alters electronic and steric properties:

- Activity Differences : In phenyl-substituted analogues, urea derivatives (e.g., compound 13b) showed 76.3% activity, while thiourea analogues (e.g., 14e) exhibited 49.7% activity, suggesting sulfur substitution may reduce efficacy in certain contexts .

- Physicochemical Properties : Thioureas are generally more lipophilic than ureas due to sulfur’s larger atomic radius and lower electronegativity, which can enhance membrane permeability .

Role of Additional Functional Groups

Amino Acid-Modified Thioureas

- M1/M2 Derivatives (): Thioureas conjugated with amino acid moieties demonstrated superior anti-amoebic activity compared to unmodified thiourea. The hydrophilic amino acid groups likely enhance receptor selectivity and solubility .

- This compound: Lacks amino acid modifications, suggesting its activity (if any) may rely on direct interactions with hydrophobic targets, such as membrane transport proteins .

Data Table: Comparative Analysis of Thiourea Derivatives

Key Research Findings

Anti-Amoebic Activity: Thiourea derivatives with hydrophilic modifications (e.g., amino acids) outperform unmodified thioureas, suggesting hydrophilicity enhances protozoan target engagement .

Antimycobacterial Potential: The PTU series highlights the importance of aromatic substituents in thioureas for intracellular bacterial targeting .

Substituent Electronic Effects : Methoxy groups may improve solubility but reduce electrophilic reactivity compared to chloro substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-3-yl)thiourea generally proceeds via the reaction of 6-methoxy-3-pyridinecarboxylic acid derivatives or related intermediates with thiourea or thiosemicarbazide derivatives under controlled conditions.

Primary Method: Reaction with Thiosemicarbazide

The most documented approach involves reacting 6-methoxy-3-pyridinecarboxylic acid with thiosemicarbazide under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to yield the thiourea derivative. The acid catalysis facilitates both the formation of the hydrazide and its cyclization, ensuring high yield and purity of the product. This method is scalable and adaptable for industrial production, often employing continuous flow reactors and high-throughput screening to optimize reaction parameters such as temperature, solvent, and acid concentration.Alternative Method: Amide Coupling with Isothiocyanates

Another synthetic route involves amide coupling starting from 6-methoxy-2-aminobenzothiazole (2ABT) derivatives and 3-methoxyphenyl isothiocyanates. This method uses coupling reagents to form the thiourea bond efficiently. Subsequent modifications such as methoxy group cleavage using boron tribromide can be applied to yield hydroxy-substituted analogs. This approach offers versatility for structural modifications and biological activity tuning.Convergent Synthetic Strategies

More complex synthetic schemes incorporate convergent routes where two fragments—one containing the methoxypyridine moiety and the other the thiourea functionality—are synthesized separately and then coupled. For example, nucleophilic aromatic substitution reactions introduce the methoxy group on the pyridine ring, followed by formylation and cyclization steps to build the desired scaffold. The thiourea intermediate is then coupled via Hantzsch condensation or related methods to complete the synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, DMF, or other polar aprotic solvents | Solvent choice affects solubility and yield |

| Temperature | 50–100 °C | Elevated temperatures favor cyclization |

| Catalyst/Acid | Acidic media (e.g., HCl, methane sulfonic acid) | Catalyzes hydrazide formation and cyclization |

| Reaction Time | Several hours (4–24 h) | Depends on scale and desired conversion |

| Purification | Crystallization, chromatography | Ensures high purity for biological testing |

Optimization studies indicate that acidic conditions and controlled temperature are critical for maximizing yield and minimizing side reactions. Continuous flow reactors have been employed industrially to maintain consistent reaction conditions and improve scalability.

Mechanistic Insights

The key mechanistic step involves the nucleophilic attack of the hydrazide intermediate on the thiocarbonyl carbon, followed by cyclization to form the thiourea ring. The methoxy substituent on the pyridine ring influences electronic distribution, potentially affecting reaction kinetics and product stability. This substituent also plays a role in the biological activity of the final compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Reaction with Thiosemicarbazide | Straightforward, high purity product | Requires acidic conditions | 70–85 | High (industrial feasible) |

| Amide Coupling with Isothiocyanates | Versatile for derivatives | Multi-step, requires coupling agents | 60–75 | Moderate |

| Convergent Synthesis | Allows complex scaffold assembly | Longer synthetic sequence | 50–80 | Moderate to high |

Research Findings and Applications

- Studies demonstrate that this compound derivatives exhibit promising biological activities, including enzyme inhibition and antiproliferative effects, which are sensitive to the synthetic route and purity of the compound.

- Industrial methods focus on continuous flow and high-throughput screening to optimize reaction parameters, ensuring reproducibility and scalability.

- Modifications on the methoxy group through demethylation or substitution have been explored to tune biological properties, often requiring precise control during synthesis.

Summary Table of Key Synthetic Steps

Q & A

Q. What are the established synthetic routes for (6-Methoxypyridin-3-yl)thiourea, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: Synthesis typically involves coupling 6-methoxypyridin-3-amine with thiocarbonyl donors (e.g., thiophosgene or ammonium thiocyanate). Key steps include protecting the pyridine nitrogen to avoid side reactions. Post-synthesis, X-ray crystallography (using software like SHELX for refinement ) is essential for verifying molecular conformation. Complementary techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify thiourea C=S stretching (~1250 cm⁻¹) and N-H vibrations.

For intermediates like (6-Methoxypyridin-3-yl)boronic acid, inert storage conditions (2–8°C under argon) are critical to prevent decomposition .

Q. How does the methoxy group on the pyridine ring influence the compound’s reactivity and biological interactions?

Methodological Answer: The methoxy group acts as an electron-donating substituent, enhancing pyridine ring basicity and directing electrophilic substitution. In biological systems:

- Hydrogen bonding : The methoxy oxygen participates in intermolecular interactions, as seen in crystal structures of related salts (e.g., N-(6-methoxypyridin-3-yl)thiazol-2-amine hydrobromides), where it forms N–H⋯O and O–H⋯Br bonds .

- Solubility : Increased hydrophilicity compared to non-substituted analogs improves aqueous solubility, critical for in vitro assays.

- Bioactivity : The substituent’s position modulates binding to targets like kinases or apoptosis regulators, as observed in thiourea derivatives activating intrinsic apoptosis pathways via mitochondrial membrane potential (ΔψM) disruption .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurities. To address this:

- Reproducibility checks : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) and validate compound purity (>95% via HPLC).

- Dose-response analysis : Compare EC₅₀ values across studies; discrepancies may indicate off-target effects at higher doses.

- Meta-analysis : Use tools like PRISMA guidelines to systematically evaluate data quality, prioritizing studies with rigorous controls (e.g., positive/negative controls in cytotoxicity assays) .

For example, historical thiourea toxicity studies in mice showed inconsistent carcinogenicity, partly due to non-standardized dosing protocols .

Q. How can computational methods enhance experimental studies of this compound’s environmental behavior?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model interactions with environmental matrices (e.g., soil or water). For instance, thiourea derivatives in polymer flocculants selectively bind phosphate via hydrogen bonding, a mechanism validated by MD trajectories .

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for degradation pathways.

- QSAR models : Predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) using descriptors like logP and polar surface area.

Q. What crystallographic refinements are critical for resolving protonation states in this compound derivatives?

Methodological Answer:

- High-resolution data : Collect diffraction data at low temperature (e.g., 113 K) to minimize thermal motion artifacts .

- SHELXL refinement : Use restraints for disordered moieties (e.g., methoxy groups) and validate hydrogen atom positions via difference Fourier maps.

- Protonation site analysis : Compare N–H bond lengths in thiourea and pyridine moieties. For example, in hydrobromide salts, protonation at the pyridine nitrogen alters hydrogen-bonding networks, distinguishing N–H⋯Br vs. N–H⋯O interactions .

Q. How should researchers evaluate toxicological data for this compound to ensure methodological rigor?

Methodological Answer:

- Adhere to OECD guidelines : Conduct acute toxicity assays (e.g., OECD 423) with controlled dosing routes (oral, dermal).

- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., sulfhydryl adducts).

- Benchmarking : Compare results to structurally similar thioureas. For example, carcinogenicity studies in mice require lifetime exposure protocols, which older studies often lacked .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.